3-(Difluoromethyl)pyridine-2-sulfonamide
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Overview
Description
3-(Difluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C6H6F2N2O2S and a molecular weight of 208.19 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine-2-sulfonamide typically involves the difluoromethylation of 2-mercaptopyridine followed by oxidation. The difluoromethylation can be achieved using difluorochloromethane or diethyl bromodifluoromethanephosphonate as reagents . The oxidation step can be carried out using either sodium periodate (NaIO4) with ruthenium chloride (RuCl3) in a mixture of acetonitrile, carbon tetrachloride, and water, or hydrogen peroxide (H2O2) with sodium tungstate (Na2WO4) in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of inexpensive raw materials and the avoidance of chromatographic purification make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols can react with the compound under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Difluoromethyl)pyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in the gem-difluoroolefination of aldehydes and ketones.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies.
Medicine: It is explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound shares the difluoromethyl group and pyridine ring but differs in the presence of a sulfone group instead of a sulfonamide group.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in various pharmaceutical and agrochemical applications.
Uniqueness: 3-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its combination of a difluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(difluoromethyl)pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMBIELAZYJYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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